molecular formula C9H10ClN3S B2993350 {[(2-Cyanophenyl)methyl]sulfanyl}methanimidamide hydrochloride CAS No. 112941-27-2

{[(2-Cyanophenyl)methyl]sulfanyl}methanimidamide hydrochloride

Cat. No. B2993350
CAS RN: 112941-27-2
M. Wt: 227.71
InChI Key: DZGMYDLFEPNNKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{[(2-Cyanophenyl)methyl]sulfanyl}methanimidamide hydrochloride” is a chemical compound with the CAS Number: 112941-27-2 . It has a molecular weight of 227.72 . The IUPAC name for this compound is 2-cyanobenzyl carbamimidothioate hydrochloride . It is also known as CSA or cearofloxacin sulfonic acid.


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9N3S.ClH/c10-5-7-3-1-2-4-8(7)6-13-9(11)12;/h1-4H,6H2,(H3,11,12);1H . The SMILES representation is C1=CC=C(C(=C1)CSC(=N)N)C#N.Cl .


Physical And Chemical Properties Analysis

This compound appears as a powder . It is stored at room temperature .

Scientific Research Applications

Material Science

In material science, the compound’s unique properties could be explored for the development of new materials. Its ability to form stable crystals may be beneficial in creating compounds with specific optical properties or in the development of novel catalysts .

Chemical Synthesis

The compound’s sulfanyl group could be utilized in chemical synthesis as a reactive intermediate. It might serve as a precursor for the synthesis of more complex molecules, especially in the development of heterocyclic compounds .

Biological Studies

Given its potential biological activity, this compound could be used in biological studies to explore cellular processes. It might act as an inhibitor or activator of certain enzymes, providing insights into their mechanisms .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in various chemical analyses. Its well-defined structure and properties make it suitable for use in calibrating instruments or developing new analytical methods .

Chromatography

The compound’s distinct chemical properties could make it a candidate for use in chromatography as a reference compound. It could help in the separation of substances based on their affinity to the cyanophenyl group .

Safety and Handling

Understanding the safety and handling of this compound is crucial. The provided Material Safety Data Sheet (MSDS) details precautionary statements and safety measures to be taken when working with this chemical .

Environmental Impact

Research into the environmental impact of chemicals is vital. This compound’s degradation products, interaction with various environmental factors, and potential bioaccumulation could be areas of study to ensure safe and sustainable use .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . Unfortunately, the safety data sheet (SDS) for this product is currently unavailable online .

properties

IUPAC Name

(2-cyanophenyl)methyl carbamimidothioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S.ClH/c10-5-7-3-1-2-4-8(7)6-13-9(11)12;/h1-4H,6H2,(H3,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGMYDLFEPNNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC(=N)N)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[(2-Cyanophenyl)methyl]sulfanyl}methanimidamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.